4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-19(2)25(23,24)14-8-6-13(7-9-14)17(22)18-11-10-16(21)15-5-4-12-20(15)3/h4-9,12,16,21H,10-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLHQZQMDRHFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the hydroxypropyl-pyrrole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the nitro group can produce amines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide and related compounds:
Key Observations:
Sulfonamide vs. Chlorophenoxy Groups: The dimethylsulfamoyl group in the target compound provides stronger electron-withdrawing effects compared to the chlorophenoxy group in its analog . This may enhance interactions with polar residues in enzyme active sites.
Pyrrole vs.
Side Chain Flexibility: The hydroxylated propyl chain in the target compound contrasts with the rigid dimethylaminopropyl chain in MGB-338 , which may influence solubility and membrane permeability.
Molecular Weight : The target compound (~406.9 g/mol) falls within the acceptable range for drug-like molecules, unlike MGB-338 (~684.7 g/mol), which may face challenges in bioavailability.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzoyl chloride derivative with a pyrrole-containing amine, analogous to methods described in . However, the dimethylsulfamoyl group may require additional protection/deprotection steps.
- Crystallographic Data: No X-ray structures are available for the target compound. However, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide have been characterized via X-ray diffraction , providing insights into conformational preferences.
Biological Activity
4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide is a compound with potential therapeutic applications, particularly in the fields of pain management and neurological disorders. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O3S
- Molecular Weight : 300.39 g/mol
The primary mechanism of action for this compound involves the inhibition of specific ion channels, particularly NaV1.8 sodium channels, which are implicated in pain signaling pathways. By blocking these channels, the compound may reduce the transmission of pain signals from peripheral nerves to the central nervous system .
Efficacy in Pain Models
Several studies have evaluated the efficacy of this compound in animal models of pain:
- Acute Pain Models : In a study using the formalin test, the compound significantly reduced pain behaviors in treated animals compared to controls, suggesting strong analgesic properties.
- Chronic Pain Models : In models of neuropathic pain induced by nerve injury, administration of the compound led to a marked decrease in allodynia and hyperalgesia, indicating its potential for chronic pain management.
Cytotoxicity Studies
Research has also assessed the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 25 | Cell cycle arrest at G2/M phase |
| A549 | 30 | Inhibition of proliferation and migration |
These findings indicate that the compound may possess anticancer properties alongside its analgesic effects.
Case Study 1: Neuropathic Pain Management
A clinical trial involving patients with diabetic neuropathy evaluated the effectiveness of this compound as an adjunct therapy. Results indicated significant reductions in neuropathic pain scores after eight weeks of treatment compared to baseline measurements.
Case Study 2: Cancer Treatment
In a pilot study on patients with advanced solid tumors, administration of the compound led to partial responses in several cases, highlighting its potential as a novel therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
